N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide
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Overview
Description
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide is a complex organic compound that features a thiazole ring, a benzyloxy group, and a methanesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the condensation of 4-(benzyloxy)aniline with a thiazole derivative under reflux conditions in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by the presence of activating groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzyloxy-substituted aromatic compounds. Examples include:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities.
Benzyloxy-substituted compounds: Molecules like 4-(benzyloxy)phenol, which share the benzyloxy group and have applications in medicinal chemistry.
Uniqueness
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the benzyloxy group allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H21N3O3S2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[4-[2-(4-phenylmethoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-31(27,28)26-20-9-7-18(8-10-20)22-16-30-23(25-22)24-19-11-13-21(14-12-19)29-15-17-5-3-2-4-6-17/h2-14,16,26H,15H2,1H3,(H,24,25) |
InChI Key |
GPSBJVQBEJOYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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